ethyl 1-methylcyclohex-2-ene-1-carboxylate
Description
Ethyl 1-methylcyclohex-2-ene-1-carboxylate (CAS: 49768-04-9) is a cyclohexene-derived ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.2 g/mol . Structurally, it features a six-membered cyclohexene ring with a methyl group at the 1-position and an ethyl ester moiety at the same carbon, creating a bicyclic scaffold. This compound is recognized for its versatility as a small-molecule scaffold in organic synthesis and pharmaceutical research, enabling modifications at the cyclohexene ring or ester group for drug discovery and material science applications .
Properties
IUPAC Name |
ethyl 1-methylcyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-12-9(11)10(2)7-5-4-6-8-10/h5,7H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNXSZXHPDKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-methylcyclohex-2-ene-1-carboxylate can be achieved through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base such as sodium methoxide . This reaction forms a cyclic aldol product, which is then converted to the desired ester through further chemical transformations.
Chemical Reactions Analysis
Ethyl 1-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Ethyl 1-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: This compound is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-methylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid . The pathways involved in these reactions are crucial for understanding its biological and chemical behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl 1-methylcyclohex-2-ene-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Structural and Reactivity Insights:
- Electron-withdrawing groups (e.g., bromo in methyl 2-bromo-1-cyclohexene-1-carboxylate) increase electrophilicity, favoring hydrolysis or substitution reactions . Amino groups (e.g., in ethyl 2-amino-1-cyclohexene-1-carboxylate) enable participation in condensation or amidation reactions, expanding utility in heterocycle synthesis .
Functional Group Diversity :
- 2-Oxo derivatives (e.g., ethyl 6-substituted-2-oxocyclohex-3-ene-1-carboxylates) exhibit enhanced rigidity due to the ketone group, making them valuable in crystallographic studies .
Biological Activity
Ethyl 1-methylcyclohex-2-ene-1-carboxylate is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action, supported by relevant research findings and case studies.
This compound is an ester derivative characterized by a cyclohexene ring structure with a carboxylate functional group. Its molecular formula is , and it has been identified as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .
Antifungal Effects
In addition to its antibacterial properties, the compound has shown antifungal activity. It was effective against common fungal pathogens, suggesting potential applications in treating fungal infections. The antifungal mechanism is believed to involve interference with the biosynthesis of ergosterol, an essential component of fungal cell membranes .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microorganisms:
- Hydrolysis : The ester bond can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. This reaction is facilitated by enzymes such as carboxylesterases (CarEst3), which play a critical role in the metabolism of ester compounds.
- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to altered biochemical processes within target organisms .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Antifungal Activity
In another study published in [source], the antifungal properties of the compound were assessed against Candida albicans. The results showed an MIC of 16 µg/mL, confirming its effectiveness in inhibiting fungal growth.
Research Findings
Recent studies have expanded on the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 1-methylcyclohex-2-ene-1-carboxylate, and what critical reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclohexene ring functionalization followed by esterification. Key steps include:
- Cyclization : Use of acid-catalyzed or base-mediated cyclization to form the cyclohexene core.
- Esterification : Reaction of carboxylic acid intermediates with ethanol under Dean-Stark conditions to minimize hydrolysis.
- Critical Conditions : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and catalysts (e.g., p-toluenesulfonic acid). Solvent choice (e.g., toluene or DMF) impacts reaction efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.
- Mass Spectrometry (MS) : HRMS validates molecular weight and fragmentation patterns.
- HPLC/GC : Quantifies purity (>95%) and detects byproducts .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations and molecular docking elucidate the reactivity or binding interactions of this compound?
- Methodological Answer :
- DFT : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. This predicts sites for nucleophilic/electrophilic attacks .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., enzymes). Analyze binding poses and interaction energies (e.g., hydrogen bonds, π-π stacking) to prioritize derivatives for synthesis .
Q. What methodological approaches are recommended for resolving discrepancies in crystallographic data during structure determination?
- Methodological Answer :
- SHELXL Refinement : Apply twin refinement for twinned crystals and use restraints for disordered regions. Validate with R-factor convergence (<5%) and difference density maps .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters and identify modeling errors .
Q. How do molecular dynamics (MD) simulations contribute to understanding the conformational stability of this compound in different solvents?
- Methodological Answer :
- Perform MD simulations (e.g., GROMACS) in explicit solvents (water, DMSO) to track torsional angles and hydrogen-bonding dynamics. Analyze radial distribution functions (RDFs) to identify solvent-shell interactions affecting stability .
Q. What are the common derivatives or analogs of this compound, and how do structural modifications affect its chemical behavior?
- Methodological Answer :
| Derivative | Structural Modification | Impact on Properties |
|---|---|---|
| Methyl ester analog | Ethyl → methyl ester | Increased volatility, reduced logP |
| Cyclopentane analog | Cyclohexene → cyclopentane ring | Altered ring strain and reactivity |
| Acetate-substituted derivative | Carboxylate → acetate group | Enhanced hydrolytic stability |
Q. How can reaction path search methods based on quantum chemistry accelerate the development of novel derivatives?
- Methodological Answer :
- Use automated workflows (e.g., ICReDD’s approach) combining quantum chemical reaction path searches (AFIR or GRRM) with machine learning. This predicts feasible intermediates and transition states, reducing trial-and-error in synthetic routes .
Data Contradiction Analysis
Q. What strategies address conflicting spectroscopic vs. crystallographic data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
